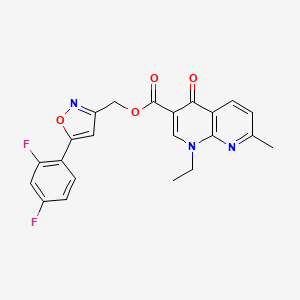

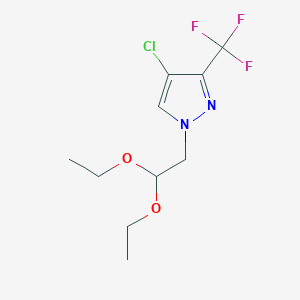

4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole (4-CDE-3-TFMP) is a pyrazole compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. 4-CDE-3-TFMP is a chlorinated pyrazole compound that has been studied for its ability to modulate the activity of various enzymes and receptors, as well as for its potential therapeutic applications.

科学的研究の応用

Heterocyclic Analogues Synthesis

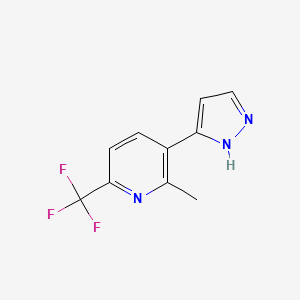

Pyrazole derivatives serve as crucial intermediates in the synthesis of heterocyclic analogues, such as pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, which are synthesized using reactions with different halopyridinecarbonyl chlorides. These compounds are of interest due to their potential pharmacological properties and as intermediates in organic synthesis (Eller et al., 2006).

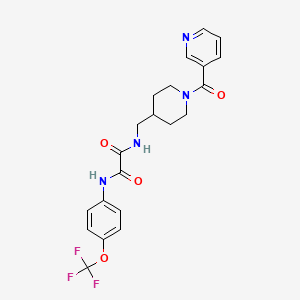

Key Intermediates in Herbicide Production

The synthesis of specific pyrazole derivatives, such as 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, illustrates their role as key intermediates in the production of herbicides. These compounds are synthesized through oxidation processes followed by hydrolysis, highlighting the pyrazole's versatility in agricultural chemical development (Zhou Yu, 2002).

Antimycobacterial Activity

Research into 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles has shown significant antimycobacterial activity against both INH-susceptible and resistant strains of Mycobacterium tuberculosis. These studies are crucial for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance (Almeida da Silva et al., 2008).

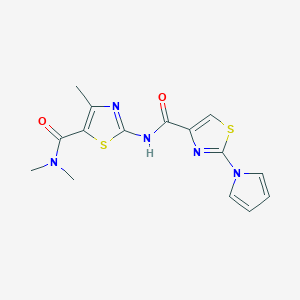

Synthesis of Novel Tricyclic Ring Systems

Pyrazole derivatives have been used to synthesize novel tricyclic ring systems, such as pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. These compounds, prepared through reactions involving 2-pyrazolin-5-ones and halopyrazinecarbonyl chloride, showcase the pyrazole ring's utility in creating complex heterocyclic structures with potential application in drug discovery and development (Eller et al., 2009).

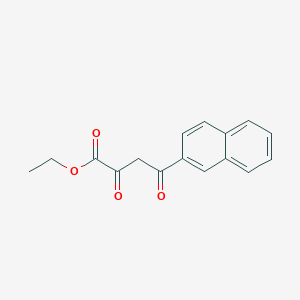

Silver(I) Complex Synthesis

The development of methods for synthesizing 4-(alkyl)pyrazoles, which can react with silver nitrate to yield compounds with unique anionic structures, demonstrates the role of pyrazole derivatives in the synthesis of novel coordination complexes. These complexes have implications for materials science and catalysis research (Reger et al., 2003).

特性

IUPAC Name |

4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClF3N2O2/c1-3-17-8(18-4-2)6-16-5-7(11)9(15-16)10(12,13)14/h5,8H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSARAZRBVBQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C(=N1)C(F)(F)F)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-(2,2-diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2779974.png)

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2779989.png)

![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)

![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)